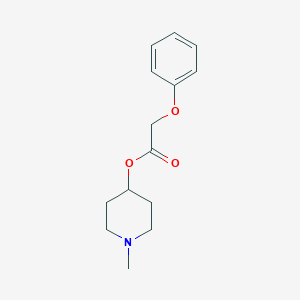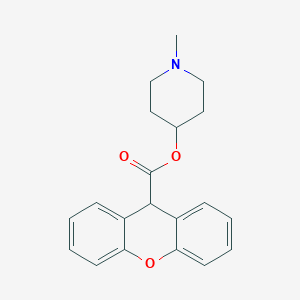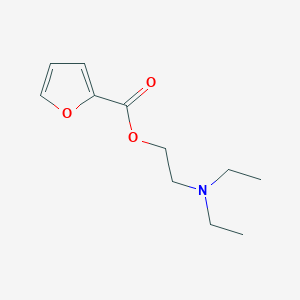![molecular formula C17H14FNO2 B184751 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 340318-78-7](/img/structure/B184751.png)
1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde” is a chemical compound used in scientific research. Its unique structure enables investigations in various fields like medicinal chemistry, drug development, and organic synthesis. It has a molecular weight of 283.3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H14FNO2 . The InChI code for this compound is 1S/C17H14FNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2 .
Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It has a molecular weight of 283.3 . The InChI code for this compound is 1S/C17H14FNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2 .
Aplicaciones Científicas De Investigación
Tyrosinase Inhibition and Melanin Production
Research has shown that indole-3-carbaldehyde derivatives, like the compound , demonstrate significant inhibitory activity on tyrosinase, an enzyme critical in the melanin synthesis pathway. This suggests potential applications in the development of treatments for conditions related to hyperpigmentation and for cosmetic products aiming to control skin pigmentation. For instance, indole-3-carbaldehyde isolated from fungus showed notable inhibition of melanin production in melanoma cells, underlining its potential as a cosmetic ingredient or therapeutic agent (Shimizu et al., 2003).
Antimicrobial Activity
Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit activity against a range of bacteria and fungi, highlighting their potential as templates for developing new antimicrobial agents. For example, a series of indole semicarbazones derived from indole-3-carbaldehyde demonstrated good antifungal activity against Candida albicans and C. rugosa, as well as moderate antibacterial activity (Vijaya Laxmi & Rajitha, 2010).
Synthesis of Novel Organic Compounds
The structural versatility of indole-3-carbaldehyde derivatives enables the synthesis of a wide range of novel organic compounds with potential applications in medicinal chemistry, materials science, and organic electronics. For instance, gold-catalyzed cycloisomerizations have been utilized to produce indole-2-carbaldehydes and indolin-3-ols, showcasing the compound's utility in complex organic synthesis processes (Kothandaraman et al., 2011).
Antitubercular and Anti-inflammatory Agents
Further chemical modifications of indole-3-carbaldehyde have led to the creation of molecules with promising biological activities. Some derivatives have shown significant antitubercular activities, suggesting potential applications in the treatment of tuberculosis. Additionally, these compounds have displayed anti-inflammatory properties, indicating their utility in developing anti-inflammatory medications (Başoğlu et al., 2012).
Nanocatalysis and Green Chemistry
Indole-3-carbaldehyde is also pivotal in nanocatalysis and green chemistry applications. For example, its derivatives have been synthesized using ZnO nanoparticles as catalysts, highlighting its role in promoting sustainable chemical processes. This approach not only yields high reaction efficiency but also aligns with environmental sustainability goals (Madan, 2020).
Propiedades
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDGENIAAFJSHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356167 |
Source


|
| Record name | 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
340318-78-7 |
Source


|
| Record name | 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)

![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)